3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is a complex heterocyclic compound that belongs to the class of thiadiazoles.
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE can be achieved through a multicomponent reaction involving the combination of 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds. This reaction is typically carried out in ethanol solvent at room temperature, yielding high product efficiency (90-97%) within a short reaction time (25-30 minutes) . The use of vanadium oxide loaded on fluorapatite as a catalyst enhances the reaction’s efficiency and sustainability .
Chemical Reactions Analysis
3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Cycloaddition: The compound can participate in cycloaddition reactions, forming fused heterocyclic systems.
Scientific Research Applications
3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidiabetic agent through α-glucosidase and α-amylase inhibition.
Agriculture: The compound’s biological activity makes it a candidate for developing new agrochemicals.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE involves its interaction with molecular targets such as enzymes. For example, its antidiabetic activity is attributed to the inhibition of α-glucosidase and α-amylase enzymes, which play a crucial role in carbohydrate metabolism . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar compounds to 3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE include other thiadiazole derivatives such as:
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Known for its diverse biological activities and efficient synthesis through one-pot methods.
1,3,4-thiadiazole-thiazolidine-4-one hybrids: Studied for their antidiabetic and antimicrobial properties.
Properties
Molecular Formula |
C18H15N5O2S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-(4-methylanilino)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C18H15N5O2S/c1-11-3-7-13(8-4-11)19-17-22-23-16(24)15(20-21-18(23)26-17)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,19,22) |
InChI Key |
OGQKJLZHGZATPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN3C(=O)C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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